molecular formula C10H16N2O6S2 B565764 Tiopronin Disulfide CAS No. 21269-37-4

Tiopronin Disulfide

Cat. No.: B565764
CAS No.: 21269-37-4
M. Wt: 324.366
InChI Key: MXBCRXQYFIPNMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tiopronin Disulfide involves the oxidation of Tiopronin. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction typically involves dissolving Tiopronin in an appropriate solvent, such as water or ethanol, and then adding hydrogen peroxide under controlled conditions to facilitate the oxidation process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Chromatographic techniques, such as column chromatography with C18 as the filling material, are often employed for purification .

Chemical Reactions Analysis

Types of Reactions: Tiopronin Disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Thiol-Disulfide Exchange: Thiol-containing compounds under physiological conditions.

Major Products:

Scientific Research Applications

Tiopronin Disulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Tiopronin Disulfide: this compound is unique due to its specific application in reducing cystine concentration in urine and its relatively lower side effect profile compared to similar compounds like D-penicillamine . Its ability to form stable disulfide bonds makes it valuable in both therapeutic and research settings.

Properties

IUPAC Name

2-[2-[[1-(carboxymethylamino)-1-oxopropan-2-yl]disulfanyl]propanoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6S2/c1-5(9(17)11-3-7(13)14)19-20-6(2)10(18)12-4-8(15)16/h5-6H,3-4H2,1-2H3,(H,11,17)(H,12,18)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBCRXQYFIPNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)SSC(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21269-37-4
Record name Tiopronin disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021269374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIOPRONIN DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK7MK77JLR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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